1H NMR Spectrum Analysis: 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
1H NMR Spectrum Analysis: 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
This guide outlines the structural verification of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone (CAS: N/A for specific isomer in common public databases, but structurally analogous to key intermediates in the synthesis of isoxazoline ectoparasiticides like Lotilaner).
The analysis is constructed from first principles of NMR spectroscopy, utilizing chemical shift additivity rules and coupling constant logic derived from fluorinated aromatic analogs.
Executive Summary
Molecule: 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
Application: Fluorinated building block for medicinal chemistry (e.g., isoxazoline synthesis).
Key Challenge: The spectrum is dominated by second-order effects and heteronuclear coupling (
Structural Definition & Spin System
The molecule consists of a trisubstituted benzene ring (1,2,5-substitution pattern).
-
Position 1: Trifluoroacetyl group (Electron Withdrawing Group - EWG).
-
Position 2: Methyl group (Weakly Electron Donating).
-
Position 5: Fluorine atom (EWG by induction, Electron Donating by resonance).
Proton Environments
We anticipate four distinct proton signals:
-
Methyl Protons (
): 3 protons. -
Aromatic Protons (
): 3 protons (H3, H4, H6).
Coupling Network[1]
-
Homonuclear (
): Ortho ( Hz) and Meta ( Hz). -
Heteronuclear (
): The aryl fluorine at C5 will couple to all aromatic protons.- (Ortho): 8–10 Hz (H4, H6).
- (Meta): 5–7 Hz (H3).
-
Long-range (
): Possible coupling between the group and ortho-protons (H6), though often unresolved (broadening).
Predicted Spectral Data
Note: Chemical shifts (
| Signal | Assignment | Multiplicity | Coupling Constants ( | Mechanistic Rationale | |
| A | H6 (Ar-H) | 7.60 – 7.75 | dd (Doublet of Doublets) | Deshielded by ortho-carbonyl ( | |
| B | H3 (Ar-H) | 7.20 – 7.30 | dd (Doublet of Doublets) | Ortho to Methyl, meta to F. Shielded relative to H6. | |
| C | H4 (Ar-H) | 7.05 – 7.15 | td (Triplet of Doublets)* | Ortho to F, para to carbonyl. *Appears as td if | |
| D | CH₃ (Methyl) | 2.45 – 2.55 | d (Doublet) or br s | Deshielded by ortho-carbonyl. Long-range coupling to F5 is possible. |
Assignment Logic & Visualization
Aromatic Region Splitting Tree (H4 Focus)
Proton H4 is the most diagnostically rich signal. It sits between H3 and F5. Its splitting pattern confirms the 1,2,5-substitution.
Figure 1: Coupling tree for Proton H4. The similarity between ortho H-H and H-F coupling constants often simplifies the expected doublet-of-doublets into a pseudo-triplet.
Assignment Workflow
To distinguish this molecule from isomers (e.g., 4-fluoro or 6-fluoro variants), follow this logic:
-
Identify H6: Look for the most downfield signal (deshielded by
). If it shows large coupling ( Hz), the fluorine is ortho to it (unlikely here, F is meta to H6). In our case, H6 should show small meta coupling to H4 and large ortho coupling to F5? Correction: F is at pos 5, H is at pos 6. They are ortho .-
Correction Logic: In 1-(5-fluoro-2-methylphenyl)...[3]
-
C1: Carbonyl
-
C2: Methyl[4]
-
C3: H
-
C4: H
-
C5: F
-
C6: H
-
-
Re-evaluation: H6 is adjacent to C1 (Carbonyl) and C5 (Fluorine). Therefore, H6 has Ortho coupling to F .
-
Revised H6 Signal: Doublet of Doublets (
Hz, Hz). This confirms the 5-fluoro placement.[5]
-
-
Identify Methyl Coupling: If the methyl group appears as a doublet (
Hz), it indicates through-space or 5-bond coupling to the fluorine, confirming the proximity (though F is para to the methyl, coupling is usually negligible unless specific conformations allow). If the methyl is a singlet, it suggests F is distant (meta/para).
Experimental Protocol
Sample Preparation[1][7][8]
-
Solvent:
(Chloroform-d) is standard. For resolution of overlapping aromatic peaks, or Acetone- may be used to induce solvent-specific shifts. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
| Parameter | Setting | Reason |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | Sufficient for protons; extend to 5s for accurate integration of the methyl singlet vs aromatics. |
| Scans (NS) | 16 or 32 | Sufficient for >10mg sample. |
| Spectral Width (SW) | 12 ppm | Covers aromatics and potential acidic impurities. |
| Offset (O1P) | 6.0 ppm | Centers the aromatic region. |
Advanced Verification: 19F-Decoupled 1H NMR
To simplify the complex splitting caused by the fluorine atom, run a ^{19}F-decoupled ^{1}H spectrum (zgif or similar).
-
Result: All
splittings collapse. -
H6 becomes a simple doublet (coupled only to H4).
-
H4 becomes a doublet of doublets (coupled to H3 and H6).
-
H3 becomes a doublet (coupled to H4).
-
Comparison: Overlaying the coupled and decoupled spectra definitively assigns the fluorine position.
References
-
Chemical Shift Principles: Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link
-
Fluorine Coupling: San-Fabian, J., et al. (1998). "Vicinal fluorine-proton coupling constants." Journal of Magnetic Resonance, 133(2), 255-265.[6] Link
-
Analogous Synthesis: Pfizer Inc. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1. Link
Sources
- 1. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]
- 2. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR [m.chemicalbook.com]
- 6. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
